NF-κB/STAT3 Pathway Inhibition Potency: CAS 338396-90-0 vs. Hydroxythiadiazole Analog 4
CAS 338396-90-0 displays a fundamentally different biological activity profile compared to its hydroxythiadiazole analog. While the 1,2,5-thiadiazole-3-carboxamide analog (compound 4) inhibits the NF-κB pathway with an IC₅₀ of 0.143 μM in an IκBα degradation assay in Jurkat cells [1], CAS 338396-90-0 shows an EC₅₀ > 10,000 nM (i.e., >10 μM) in a cellular NF-κB-stimulated STAT3 activation assay in human HeLa cells [2]. This >70-fold difference in potency indicates that the thiazole-to-thiadiazole core swap dramatically reduces pathway inhibitory activity, and that the two compounds are not functionally interchangeable for NF-κB pathway research.
| Evidence Dimension | NF-κB pathway inhibition potency |
|---|---|
| Target Compound Data | EC₅₀ > 10,000 nM (STAT3 activation, NF-κB stimulated, HeLa cells) |
| Comparator Or Baseline | 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide (Compound 4): IC₅₀ = 0.143 μM (IκBα degradation, Jurkat cells) |
| Quantified Difference | >70-fold lower potency for CAS 338396-90-0 (10 μM vs. 0.143 μM) |
| Conditions | HeLa cells, NF-κB stimulated STAT3 activation assay vs. Jurkat cells, IκBα degradation assay |
Why This Matters
Users seeking a potent NF-κB pathway inhibitor must avoid CAS 338396-90-0, as the thiazole core is associated with a >70-fold loss in potency relative to the thiadiazole analog, making it unsuitable for NF-κB-targeted studies.
- [1] Pippione, A. C., et al. (2017). 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade. MedChemComm, 8(9), 1850–1855. View Source
- [2] BindingDB. (2025). BDBM50450174 (CHEMBL4171062): Affinity Data for Inhibition of NF-kappaB-stimulated STAT3 activation in human HeLa cells. BindingDB. View Source
